Cas no 1192964-64-9 (5-naphthalen-2-ylpyridine-3-carboxylic Acid)
5-naphthalen-2-ylpyridine-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-naphthalen-2-ylpyridine-3-carboxylic Acid
- 1192964-64-9
- 5-(NAPHTHALEN-2-YL)NICOTINIC ACID
- MFCD16416382
- 5-(Naphthalen-2-yl)nicotinic acid, 95%
- 5-(NAPHTHALEN-2-YL)NICOTINICACID
- DTXSID40679491
- 5-(Naphthalen-2-yl)-nicotinic acid
- 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid
- AKOS010806370
-
- MDL: MFCD16416382
- Inchi: 1S/C16H11NO2/c18-16(19)15-8-14(9-17-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,18,19)
- InChI Key: AKKBXZKTPZAFRJ-UHFFFAOYSA-N
- SMILES: OC(C1=CN=CC(=C1)C1C=CC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 249.078978594g/mol
- Monoisotopic Mass: 249.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 50.2Ų
5-naphthalen-2-ylpyridine-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257587-5g |
5-(Naphthalen-2-yl)nicotinic acid |
1192964-64-9 | 97% | 5g |
$827 | 2021-08-18 | |
| abcr | AB324325-5 g |
5-(Naphthalen-2-yl)nicotinic acid, 95%; . |
1192964-64-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Chemenu | CM257587-1g |
5-(Naphthalen-2-yl)nicotinic acid |
1192964-64-9 | 97% | 1g |
$325 | 2023-01-01 | |
| abcr | AB324325-5g |
5-(Naphthalen-2-yl)nicotinic acid, 95%; . |
1192964-64-9 | 95% | 5g |
€1159.00 | 2025-02-16 | |
| Ambeed | A567028-1g |
5-(Naphthalen-2-yl)nicotinic acid |
1192964-64-9 | 97% | 1g |
$295.0 | 2024-04-25 |
5-naphthalen-2-ylpyridine-3-carboxylic Acid Suppliers
5-naphthalen-2-ylpyridine-3-carboxylic Acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-naphthalen-2-ylpyridine-3-carboxylic Acid
5-Naphthalen-2-ylpyridine-3-carboxylic Acid: A Comprehensive Overview
5-Naphthalen-2-ylpyridine-3-carboxylic Acid (CAS No. 1192964-64-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its unique structure combining a naphthalene ring, a pyridine ring, and a carboxylic acid group, exhibits remarkable properties that make it a valuable molecule for both academic research and industrial applications.
The naphthalene ring in the structure of 5-naphthalen-2-ylpyridine-3-carboxylic Acid contributes to its aromatic stability and enhances its electronic properties. Recent studies have shown that this compound's aromaticity plays a crucial role in its ability to act as a π-conjugated system, which is essential for applications in optoelectronics and sensor technologies. The pyridine ring, on the other hand, introduces nitrogen into the structure, which not only increases the compound's basicity but also enhances its ability to form hydrogen bonds—a property that is highly desirable in drug design.
The carboxylic acid group present in 5-naphthalen-2-ylpyridine-3-carboxylic Acid is another key feature of this compound. This functional group imparts acidity to the molecule and allows for various chemical modifications, such as esterification or amidation. These modifications can significantly alter the compound's solubility, reactivity, and bioavailability, making it versatile for different applications. For instance, researchers have explored the use of this compound as a building block for synthesizing more complex molecules with tailored properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-naphthalen-2-ylpyridine-3-carboxylic Acid through a variety of methods. One notable approach involves the coupling reaction between naphthalene derivatives and pyridine carboxylic acids under specific catalytic conditions. This method not only ensures high yields but also allows for precise control over the product's structure, which is critical for maintaining its desired properties.
The applications of 5-naphthalen-2-ylpyridine-3-carboxylic Acid are diverse and continue to expand with ongoing research. In the field of materials science, this compound has been investigated as a potential candidate for organic semiconductors due to its excellent electronic conductivity and stability under thermal and mechanical stress. Additionally, its ability to form self-assembled monolayers makes it a promising material for use in nanotechnology.
In pharmacology, 5-naphthalen-2-ylpyridine-3-carboxylic Acid has shown potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, such as enzymes and receptors, making it a valuable tool in drug discovery efforts. Recent studies have highlighted its ability to inhibit certain enzymes associated with neurodegenerative diseases, suggesting that it could serve as a foundation for developing new therapeutic agents.
Moreover, the compound's UV-vis absorption properties have made it an interesting candidate for use in sensing applications. By incorporating 5-naphthalen-2-ylpyridine-3-carboxylic Acid into sensing materials, researchers have demonstrated its ability to detect trace amounts of analytes with high sensitivity and selectivity. This property opens up new possibilities for its use in environmental monitoring and medical diagnostics.
Despite its numerous advantages, the synthesis and application of 5-naphthalen-2-y lpyridine-3-carboxylic Acid are not without challenges. For instance, optimizing its solubility in different solvents remains an area requiring further investigation. Additionally, understanding its long-term stability under various environmental conditions is crucial for ensuring its reliability in practical applications.
In conclusion, 5-naphthalen -2-y lpyridine -3 -car boxylic Acid (CAS No. 1192964 -64 -9) is a multifaceted compound with immense potential across multiple disciplines. Its unique structure endows it with exceptional electronic properties that make it suitable for advanced materials development and drug design. As research continues to uncover new insights into this compound's capabilities, it is poised to play an increasingly important role in both academic and industrial settings.
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